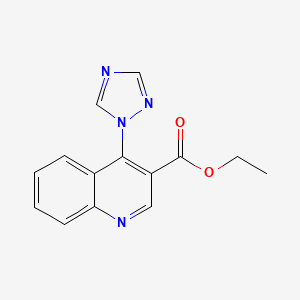

ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate

描述

属性

IUPAC Name |

ethyl 4-(1,2,4-triazol-1-yl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-2-20-14(19)11-7-16-12-6-4-3-5-10(12)13(11)18-9-15-8-17-18/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOJCAKWOYLFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroquinoline-3-carboxylic acid with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate has been studied for its potential as an antifungal agent. A study reported its efficacy against various fungal strains, suggesting that the triazole moiety plays a crucial role in inhibiting fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Triazole-containing quinoline derivatives have shown promise in targeting specific cancer cell lines. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, which is a significant advantage in cancer therapy .

Case Study: Synthesis and Evaluation

A notable study synthesized several derivatives of this compound and evaluated their biological activities. The findings revealed that certain modifications to the quinoline structure enhanced the compound's cytotoxicity against breast cancer cells (MCF-7), highlighting the importance of structural optimization in drug design .

Agricultural Science

Fungicides

The compound has been explored as a potential fungicide. Its structural similarity to well-known fungicides allows it to disrupt fungal metabolism effectively. Laboratory tests have demonstrated its ability to inhibit the growth of various plant pathogens, making it a candidate for further development as an agricultural fungicide .

Herbicide Development

In addition to fungicidal properties, this compound has been evaluated for herbicidal activity. Research indicates that it can selectively inhibit certain weed species without harming crops, positioning it as a valuable tool for integrated pest management strategies .

Biochemical Applications

Buffering Agent in Cell Cultures

this compound serves as a non-ionic organic buffering agent in biological experiments. It maintains pH stability within the optimal range (6–8.5), which is crucial for various cell culture applications . This property enhances its utility in biochemical assays and cellular studies.

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Inhibits ergosterol biosynthesis |

| Anticancer properties | Induces apoptosis in cancer cells | |

| Agricultural Science | Fungicide | Disrupts fungal metabolism |

| Herbicide | Selectively inhibits weed species | |

| Biochemical Applications | Buffering agent in cell cultures | Maintains pH stability |

作用机制

The mechanism of action of ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which may be crucial in its biological activity. Additionally, the quinoline core can intercalate with DNA, potentially disrupting cellular processes in cancer cells .

相似化合物的比较

Core Heterocyclic Framework

- Quinoline vs. Benzene/Benzothiazole: The quinoline core in the target compound and TAK-603 provides a planar, aromatic system conducive to π-π stacking interactions, which may enhance binding to biological targets like enzymes or DNA .

Substituent Effects

- Triazole Positioning: The direct attachment of the triazole to quinoline (C4) in the target compound contrasts with TAK-603, where the triazole is linked via a methyl group at C2. This difference may influence steric accessibility and metabolic stability .

- Polar Groups : Deferasirox ethyl ester’s hydroxyphenyl groups enhance metal-chelating capacity, critical for its role in iron overload therapy . The target compound lacks such groups, suggesting divergent mechanisms of action.

生物活性

Ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features a quinoline core substituted with a triazole moiety. The molecular formula is C12H12N4O2, and its structure can be represented as follows:

The compound's solubility and stability under physiological conditions are crucial for its biological activity. It exhibits moderate lipophilicity, which influences its absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .

Antifungal Activity

The compound also exhibits antifungal properties. It has been tested against strains of Candida and Aspergillus, with varying degrees of susceptibility observed. The antifungal activity is attributed to the disruption of fungal cell membrane integrity .

Antitubercular Activity

A significant area of research involves the compound's potential in treating tuberculosis. Studies have indicated that it possesses activity against Mycobacterium tuberculosis, with some derivatives achieving MICs as low as 16 µg/mL against multidrug-resistant strains . Molecular docking studies suggest that it interacts with key enzymes involved in mycobacterial metabolism.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits critical enzymes such as enoyl-acyl carrier protein reductase (InhA), which is essential for fatty acid synthesis in bacteria .

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate derivatives?

- Methodology :

- Step 1 : Start with a quinoline-3-carboxylate scaffold (e.g., ethyl 4-hydroxyquinoline-3-carboxylate).

- Step 2 : Functionalize the 4-position via N-propargylation to introduce an alkyne group .

- Step 3 : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") with substituted azides under Sharpless conditions to form the triazole moiety .

- Step 4 : Purify intermediates via column chromatography and characterize using NMR, IR, and MS .

Q. How is X-ray crystallography employed to determine the molecular structure of these compounds?

- Methodology :

- Crystal Growth : Dissolve the compound in a solvent (e.g., DCM/hexane) and allow slow evaporation.

- Data Collection : Use a Bruker APEX DUO CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Apply multi-scan absorption corrections (SADABS) and refine structures using SHELXL.

- Example Data :

| Parameter | Value |

|---|---|

| Space group | Monoclinic, |

| Unit cell (Å, °) | , , , |

| -factor | 0.035 |

| Reference |

Q. What analytical techniques confirm the purity and identity of synthesized derivatives?

- Techniques :

- NMR Spectroscopy : - and -NMR to confirm substituent positions and integration ratios .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- HPLC : Purity assessment (>95%) using reverse-phase columns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data caused by substituent variations?

- Methodology :

- Compare torsion angles (e.g., C11–C12–C13–C14 = 116.90° vs. 111.27° in dichlorobenzyl vs. trifluoromethyl derivatives) to identify steric/electronic effects .

- Use Hirshfeld surface analysis to study intermolecular interactions (e.g., H-bonding, π-π stacking) .

- Validate data with software suites (e.g., OLEX2, Mercury) to ensure refinement consistency .

Q. What strategies optimize synthetic yields of triazole-substituted quinolones under varying conditions?

- Approaches :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance azide-alkyne reactivity .

- Catalyst Screening : Test Cu(I) sources (e.g., CuSO/sodium ascorbate vs. CuBr) for regioselectivity .

- Temperature Control : Maintain 60–80°C for 12–24 hours to balance reaction rate and byproduct formation .

- Case Study : Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate achieved 72% yield using CuSO/ascorbate in DMF .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence biological activity?

- Experimental Design :

- Synthesize analogs with CF, Cl, and F substituents.

- Screen against microbial strains (e.g., S. aureus, E. coli) via broth microdilution (MIC assays) .

- Perform docking studies to assess binding to DNA gyrase or topoisomerase IV .

Q. How to design stability studies for triazole-quinoline esters under physiological conditions?

- Protocol :

- pH Stability : Incubate compounds in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures .

- Light Sensitivity : Expose to UV-vis light and track photodegradation using UV spectroscopy .

Methodological Insights

Q. What computational methods predict binding affinity to target enzymes?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。